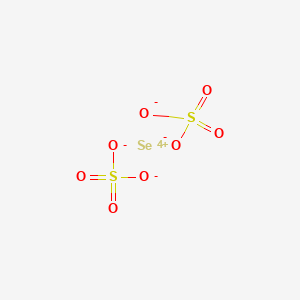

Selenium(4+);disulfate

Description

Properties

CAS No. |

1343-97-1 |

|---|---|

Molecular Formula |

O8S2Se |

Molecular Weight |

271.1 g/mol |

IUPAC Name |

selenium(4+);disulfate |

InChI |

InChI=1S/2H2O4S.Se/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 |

InChI Key |

XKSUAUYPVZVKGM-UHFFFAOYSA-J |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Se+4] |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Selenium 4+ ;disulfate

Advanced Diffraction Techniques

There is no published X-ray diffraction (XRD), electron diffraction, or neutron diffraction data available for any crystalline or nanocrystalline form of a compound identified as Selenium(4+);disulfate.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

No information available.

Electron Diffraction for Nanocrystalline Characterization

No information available.

Neutron Diffraction for Light Atom Localization

No information available.

High-Resolution Spectroscopic Methodologies

No published Fourier-Transform Infrared (FTIR) or Raman spectroscopy studies are available for a compound identified as Selenium(4+);disulfate.

Vibrational Spectroscopy (FTIR, Raman Spectroscopy)

No information available.

No information available.

Analysis of Chalcogen Ring Structures

Compounds containing both selenium and sulfur are known to form a diverse array of heterocyclic ring structures, often with varying numbers of atoms in the ring. The reaction between selenium and sulfur chlorides or bromides can lead to the formation of mixed selenium-sulfur halides and complex ring molecules. researchgate.netresearchgate.net The characterization of these products is challenging due to the potential for numerous isomers.

For instance, studies on reactions involving dichlorodiselane (Se₂Cl₂) and chlorosulfanes have identified various eight-membered selenium sulfide (B99878) ring molecules (SeₓS₈₋ₓ). scispace.com The identification and differentiation of these rings, such as 1,2-Se₂S₆ and 1,2,3-Se₃S₅, rely heavily on spectroscopic methods that are sensitive to the local environment of each chalcogen atom. scispace.com Raman spectroscopy, in conjunction with Nuclear Magnetic Resonance (NMR), has proven to be an indispensable tool for identifying the specific vibrational modes and chemical environments within these complex chalcogen rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁷⁷Se isotope (a spin ½ nucleus), is a powerful, non-destructive technique for probing the chemical environment of selenium in various compounds. huji.ac.il The ⁷⁷Se chemical shift is highly sensitive to the oxidation state, coordination number, and the nature of the atoms bonded to the selenium nucleus, covering a very wide range of over 3000 ppm. northwestern.edu

In the context of selenium-sulfur compounds, ⁷⁷Se NMR is crucial for identifying specific molecular species in complex mixtures. scispace.com Different bonding arrangements within a chalcogen ring result in distinct chemical shifts. For example, a selenium atom bonded to two other selenium atoms will have a different chemical shift from a selenium atom bonded to two sulfur atoms or one selenium and one sulfur atom. This allows for the detailed characterization of various SeₙSₘ ring isomers in solution. researchgate.netscispace.com

Table 1: Representative ⁷⁷Se NMR Chemical Shifts for Various Selenium-Sulfur Ring Structures Chemical shifts (ppm) are reported relative to a standard, typically neat dimethyl selenide (B1212193) (Me₂Se).

| Compound | Selenium Environment | ⁷⁷Se Chemical Shift (ppm) |

| 1,2-Se₂S₅ | Se-Se -S | ~615 |

| 1,2,3-Se₃S₅ | S-Se -Se | ~700 |

| 1,2,3-Se₃S₅ | Se-Se -Se | ~510 |

| SeS₇ | S-Se -S | ~700 |

This interactive table is based on data reported for various heterocyclic selenium sulfides. The exact chemical shifts can vary with solvent and temperature. scispace.comnorthwestern.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Bonding Environments

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The oxidation state of selenium can be directly monitored by the observed chemical shifts of the Se 3p and Se 3d core level binding energies. capes.gov.brnih.gov An increase in the binding energy corresponds to a higher, more positive oxidation state.

For Selenium(4+);disulfate, XPS analysis would be critical to confirm the +4 oxidation state of the selenium atom. Studies on various inorganic selenium compounds have established clear correlations between binding energy and oxidation state. For example, the Se 3p₃/₂ peak in a compound where selenium was confirmed to be in a +4 electronic state was observed at approximately 166.6 eV. researchgate.net This is significantly higher than the binding energy for elemental selenium (Se⁰) and lower than that for selenates where selenium is in the +6 state. By comparing the experimentally measured binding energies for Selenium(4+);disulfate to a database of known selenium compounds, a definitive assignment of the oxidation state can be made. xpsfitting.com

Table 2: Typical Binding Energies for Selenium in Different Oxidation States

| Selenium Species | Oxidation State | Core Level | Binding Energy (eV) |

| Metal Selenides (e.g., FeSe) | -2 | Se 3d₅/₂ | ~54.8 |

| Elemental Selenium (Se⁰) | 0 | Se 3d₅/₂ | ~55.5 |

| Selenite (B80905) (e.g., in PbSeO₃) | +4 | Se 3p₃/₂ | ~166.6 |

| Selenate (B1209512) (e.g., La₂O₂SeO₄) | +6 | Se 3p₃/₂ | ~168-169 |

This interactive table presents approximate binding energies compiled from various sources. Exact values can vary based on the specific compound and instrument calibration. capes.gov.brresearchgate.netxpsdatabase.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and/or electronic structure of matter. mdpi.comrsc.org A single XAS spectrum contains two distinct regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), which are analyzed to provide complementary information.

The EXAFS region refers to the oscillations observed at energies above the absorption edge. Analysis of these oscillations provides detailed information about the local atomic environment around the absorbing atom (in this case, selenium). It can precisely determine the types of neighboring atoms, their distance from the central selenium atom (bond length), and the number of these neighbors (coordination number). researchgate.netarxiv.org

For Selenium(4+);disulfate, EXAFS would reveal the local structure around the Se(IV) ion. For example, it would quantify the Se-O and Se-S bond distances and coordination numbers. In studies of selenite (Se(IV)) adsorbed on mineral surfaces, EXAFS has been used to identify an inner-sphere bidentate binuclear complex, determining Se-O bond lengths of approximately 1.69 Å and Se-Ti distances of 3.38 Å. esrf.fr A similar analysis would provide definitive structural parameters for Selenium(4+);disulfate.

Table 3: Hypothetical EXAFS-Derived Structural Parameters for Selenium(4+);disulfate

| Scattering Pair | Coordination Number (N) | Bond Distance (Å) |

| Se-O | 4 | 1.65 - 1.75 |

| Se-S | 2 | 2.20 - 2.30 |

This interactive table shows plausible, non-experimental values for the local coordination environment around a Se(IV) center bonded to oxygen and sulfur, based on typical chalcogen bond lengths.

The XANES region, also known as NEXAFS (Near-Edge X-ray Absorption Fine Structure), comprises the features at and just above the absorption edge. The energy of the absorption edge is highly sensitive to the oxidation state of the absorbing element; a higher oxidation state results in a shift of the absorption edge to higher energy. cdnsciencepub.com This makes XANES an excellent tool for determining the oxidation state of selenium in unknown samples by comparison to standards. researchgate.netnih.gov

The Se K-edge energy for Se(IV) is distinctly different from that of other oxidation states like Se(0), Se(-II), or Se(VI). researchgate.net For example, reference measurements have placed the Se K-edge for Se(IV) at approximately 12,661.4 eV, which is about 4 eV higher than that for Se(0) and 3 eV lower than that for Se(VI). researchgate.net Measuring the Se K-edge XANES spectrum for Selenium(4+);disulfate would provide unambiguous confirmation of the Se(IV) oxidation state.

Table 4: Selenium K-edge XANES Absorption Edge Energies for Reference Compounds

| Selenium Species | Oxidation State | Se K-edge Energy (E₀) (eV) |

| Sodium Selenide (Na₂Se) | -2 | 12,656.1 |

| Elemental Selenium (Se⁰) | 0 | 12,657.5 |

| Selenite (SeO₃²⁻) | +4 | 12,661.4 |

| Selenate (SeO₄²⁻) | +6 | 12,664.5 |

This interactive table is based on established XANES data for selenium model compounds. researchgate.net

Electron Microscopy and Imaging Techniques

While spectroscopic techniques provide detailed information on bonding and atomic-scale structure, electron microscopy techniques are essential for characterizing the material's morphology, particle size, and microstructure. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are routinely used to visualize selenium-containing materials, including nanoparticles and crystalline phases. nih.govresearchgate.net

An SEM analysis of Selenium(4+);disulfate would provide high-resolution images of the particle surfaces, revealing information about their size, shape, and surface topography. researchgate.net TEM, which has a higher resolution, could be used to observe the internal structure of the particles, identify crystalline domains, and detect any nanoscale structural variations. acs.org Furthermore, both SEM and TEM instruments are often equipped with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) detectors. This analytical accessory allows for simultaneous elemental analysis of the area being imaged, which would confirm the presence and map the spatial distribution of selenium, sulfur, and oxygen within the sample's microstructure.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine two or more analytical methods, provide a more comprehensive characterization of complex samples. The coupling of a separation technique with a detection technique allows for the analysis of individual components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds. While selenium(4+);disulfate itself is not volatile, GC-MS can be used to analyze for volatile selenium-containing impurities or decomposition products. nih.gov

In some cases, a derivatization step is required to convert non-volatile selenium compounds into volatile species that can be analyzed by GC-MS. rsc.org For instance, inorganic selenium can be derivatized with agents like o-phenylenediamine (B120857) to form a volatile complex. rsc.org This approach allows for the sensitive detection and identification of various selenium species. The mass spectrometer component provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, enabling unambiguous identification of the compounds. rsc.org

Table 4: Potential Volatile Selenium Species Detectable by GC-MS

| Compound Name | Chemical Formula | Common Origin |

| Dimethyl selenide | (CH₃)₂Se | Biological volatilization, decomposition |

| Dimethyl diselenide | (CH₃)₂Se₂ | Biological volatilization, decomposition |

| Hydrogen selenide | H₂Se | Decomposition product |

| Carbonyl sulfide | COS | Potential sulfur-containing impurity |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the premier technique for selenium speciation analysis. mdpi.comnih.gov HPLC separates the different chemical forms of selenium present in a sample based on their interactions with a stationary phase. The separated species then enter the ICP-MS, where they are atomized and ionized in a high-temperature plasma. The mass spectrometer then detects the ions based on their mass-to-charge ratio, providing highly sensitive and element-specific quantification. nih.gov

This technique would be invaluable for assessing the purity of selenium(4+);disulfate and for identifying and quantifying other selenium species that may be present, such as selenite (Se(IV)), selenate (Se(VI)), and various organoselenium compounds. mdpi.com The choice of HPLC column and mobile phase is critical for achieving successful separation of the target selenium species. mdpi.comnih.gov The high sensitivity of ICP-MS allows for the detection of trace-level selenium compounds, making it a powerful tool for quality control and detailed chemical characterization. nih.gov

Table 5: Selenium Species Amenable to HPLC-ICP-MS Speciation Analysis

| Selenium Species | Abbreviation | Typical Oxidation State |

| Selenite | Se(IV) | +4 |

| Selenate | Se(VI) | +6 |

| Selenomethionine (B1662878) | SeMet | -2 |

| Selenocystine | SeCys₂ | -2 |

| Methylselenocysteine | MeSeCys | -2 |

This table is interactive. Click on the headers to sort the data.

Research on "Selenium(4+);disulfate" Reveals Scant Data on Specific Chemical Reactivity

Despite its formal identification in chemical databases, detailed scientific literature concerning the specific chemical reactivity and mechanistic pathways of the compound "Selenium(4+);disulfate" is notably scarce. While the compound, also known as selenium sulfate (B86663), is recognized with the molecular formula O₈S₂Se, extensive searches have not yielded in-depth research findings on its explicit redox chemistry, electron transfer mechanisms, or its involvement in chalcogen exchange reactions as a distinct chemical entity.

The compound is cataloged in chemical databases such as PubChem, which confirms its existence. nih.gov However, beyond basic identifiers and computed properties, there is a significant lack of published research detailing its specific reaction pathways, such as its oxidation and reduction products or its potential role in catalytic cycles.

General principles of selenium chemistry, particularly for selenium in the +4 oxidation state, are well-documented. Selenium compounds are known to be redox-active, participating in a variety of electron transfer processes. nih.govmdpi.com The chemistry of selenium(IV) oxide (SeO₂) and organoselenium compounds, for instance, has been extensively studied, showcasing their roles as oxygen donors and catalysts in various organic transformations. mdpi.com These studies often highlight the differences and parallels between selenium and sulfur chemistry, noting that selenium compounds are generally more readily reduced than their sulfur analogs. nih.govwikipedia.org

The reduction of selenium(IV) species, typically from sources like selenous acid or sodium selenite, to elemental selenium (Se⁰) by various reducing agents is a common theme in the literature. researchgate.netijert.org Similarly, the interaction of selenium(IV) with sulfur-containing compounds, such as sulfites and thiols, has been investigated, leading to the formation of various selenium-sulfur species. researchgate.netingentaconnect.comnih.gov These studies provide a foundational understanding of Se(IV) reactivity.

However, the specific behavior of the "Selenium(4+);disulfate" salt, where selenium(IV) is paired with two sulfate anions, remains largely unexplored in the available scientific literature. There is no specific information regarding its oxidation to higher selenium states or its reduction to lower oxidation states, nor are there any documented examples of its participation in selenium-sulfur bond metathesis or other dynamic covalent chemistries.

The absence of detailed studies on "Selenium(4+);disulfate" means that a thorough and scientifically accurate article on its chemical reactivity and mechanistic pathways, as per the requested detailed outline, cannot be generated at this time. The available data is too general and does not pertain specifically to the reactivity of this particular compound. Further experimental research would be required to elucidate the specific chemical behaviors of Selenium(4+);disulfate.

Chemical Reactivity and Mechanistic Pathways of Selenium 4+ ;disulfate

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and spontaneity of chemical transformations involving selenium(IV) in a disulfate-rich environment.

The kinetics of selenium(IV) reactions are often studied to elucidate the underlying mechanisms. A key example is the reaction of selenium(IV) with 2,3-diaminonaphthalene (B165487) (DAN) to form a piazselenol, a reaction widely used for the determination of trace amounts of selenium. Investigations into this reaction have revealed that the rate is dependent on the concentrations of the reactants, pH, and temperature. acs.org

The rate law for the reaction between selenous acid (representing selenium(IV)) and DAN has been proposed as:

R = k [DAN][H₂SeO₃]

However, a more detailed study considering the protonation of the diamine suggests that the reacting species are the monoprotonated diamine and undissociated selenous acid. acs.org The rate of reaction is influenced by the acidity of the solution, which affects the speciation of both the selenium compound and the organic substrate. acs.org

In a different context, the kinetics of selenium removal from copper sulfate-sulfuric acid solutions by cuprous ion reduction have also been studied. While this is a reduction reaction, it provides valuable data on the reactivity of selenium(IV) in a sulfate (B86663) medium. The kinetics for this process fit the rate law:

-d[Se(VI)]/dt = (k₁[Cu⁺]²[Se(VI)]) / (k₋₁/k₂[Cu⁺]² + [Cu⁺])

at constant acidity. researchgate.net An activation energy of 85.5 kJ/mol has been calculated for this reaction, indicating the energy barrier that must be overcome for the reaction to proceed. researchgate.net

Below is a table summarizing the kinetic parameters for the reaction of selenous acid with 2,3-diaminonaphthalene. acs.org

| Parameter | Value | Conditions |

| Rate Law | R = k [monoprotonated diamine][undissociated selenous acid] | pH dependent |

| Activation Energy (Ea) | Not explicitly stated in the abstract, but the reaction rate is temperature-dependent. | Temperature varied during kinetic studies. |

| Rate Constant (k) | The value is dependent on specific reaction conditions such as temperature and pH. The study indicates a method for its determination from experimental data. acs.org | The study was conducted under darkroom conditions due to the sensitivity of DAN to light. acs.org |

Equilibrium studies are crucial for understanding the stability of selenium(IV) species and their complexes in solution. The stability of selenium compounds, including selenites and selenates, has been the subject of thermodynamic evaluation. oecd-nea.org In acidic solutions, selenous acid (H₂SeO₃) is the predominant species, and its stability is a key factor in its reactivity. At high concentrations and acidity, dimeric species such as H₄(SeO₃)₂ may also be present and participate in the reaction equilibria. acs.org

The formation of piazselenol from selenium(IV) and an aromatic diamine is an equilibrium process. The apparent equilibrium constant for the reaction with 2,3-diaminonaphthalene has been determined, providing a measure of the extent to which the reaction proceeds to completion under a given set of conditions. acs.org The stability of the resulting piazselenol complex is a critical aspect of its application in analytical chemistry.

| Equilibrium Constant | Description | Significance |

| Apparent Equilibrium Constant (K_app) | For the reaction of selenous acid with 2,3-diaminonaphthalene, a K_app has been determined. acs.org | Indicates the position of equilibrium and the yield of the piazselenol product under specific conditions. |

| Acid Dissociation Constants (Ka) | For selenous acid (H₂SeO₃), these constants govern the concentration of the undissociated form, which is a key reacting species. acs.org | Crucial for understanding the pH dependence of reaction rates and equilibria. acs.org |

Reaction with Organic Ligands and Substrates

Selenium(IV) compounds react with a variety of organic ligands and substrates, leading to the formation of stable, often colored, products. These reactions are important in both organic synthesis and analytical chemistry.

A characteristic reaction of selenium(IV) is its condensation with o-arylenediamines to form five-membered heterocyclic compounds known as piazoselenols (or selenadiazoles). acs.org This reaction is highly specific and sensitive, making it a cornerstone for the spectrophotometric determination of selenium. researchgate.net

The formation of a piazselenol from the reaction of selenium(IV) (as selenous acid) with an o-arylenediamine is believed to proceed through a molecular mechanism. acs.org The initial step involves the attack of one of the amino groups of the diamine on the selenium atom of selenous acid. This is followed by a series of intramolecular condensation and dehydration steps to form the stable five-membered selenadiazole ring.

The reaction mechanism is influenced by the pH of the medium. Studies with 2,3-diaminonaphthalene have indicated that the reacting species are the monoprotonated diamine and the undissociated selenous acid. acs.org This suggests that the initial step is facilitated by the nucleophilicity of the unprotonated amino group and the electrophilicity of the selenium atom in H₂SeO₃.

The piazoselenols formed from the reaction of selenium(IV) with o-arylenediamines are chromophoric and exhibit characteristic absorption spectra in the ultraviolet-visible (UV-Vis) region. researchgate.netmhlw.go.jpnihs.go.jp These spectroscopic signatures are invaluable for their identification and quantification.

For example, the piazselenol formed from the reaction of selenium(IV) with 4-methyl-o-phenylenediamine (MOPDA) in hydrochloric acid medium shows an absorption maximum at 332 nm. researchgate.net Similarly, the product of the reaction with 2,3-diaminonaphthalene also has a distinct UV-Vis spectrum that is used for the quantitative analysis of selenium. acs.org The position of the absorption maximum can be influenced by the substituents on the aromatic ring of the diamine and the solvent used.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for the structural elucidation of these heterocyclic products, providing detailed information about the arrangement of atoms within the molecule. youtube.comyoutube.comnih.gov

| Product | Analytical Technique | Spectroscopic Signature |

| Piazselenol from MOPDA | UV-Vis Spectroscopy | Absorption maximum at 332 nm in n-hexane. researchgate.net |

| Piazselenol from DAN | UV-Vis Spectroscopy | Characteristic absorption spectrum used for quantification. acs.org |

Reactions with Acetylenic Derivatives

The reactions of selenium(IV) compounds with acetylenic derivatives (alkynes) are versatile and provide important pathways for the synthesis of various organoselenium compounds, including vinylic selenides and selenium-containing heterocycles. The reactivity depends on the specific selenium reagent and the reaction conditions.

Selenium(IV) oxide (SeO₂) and its hydrated form, selenous acid (H₂SeO₃), are key reagents. While primarily known as oxidizing agents, they can participate in reactions with alkynes. For instance, SeO₂ can oxidize alkynes at the propargylic position to form α,β-acetylenic ketones or alcohols. nih.gov Furthermore, selenium(IV) oxide reacts with the semicarbazones of ketones to produce 1,2,3-selenadiazoles, which are heterocyclic compounds that can subsequently undergo thermal or photochemical decomposition to yield alkynes. nih.gov

Selenium dihalides, such as selenium dibromide (SeBr₂), which exist in the +4 oxidation state in certain intermediates, readily add to alkynes. These reactions often proceed via an electrophilic attack, forming a cyclic seleniranium ion intermediate. The subsequent nucleophilic attack by the halide anion leads to the formation of halo-substituted vinylic selenides. nih.gov A remarkable aspect of these reactions is the ability of the SeBr₂ group to transfer from an initial alkene adduct to an alkyne, providing a regioselective and stereoselective route to bis(E-2-bromovinyl) selenides. nih.gov

The interaction of various selenium species with acetylenes has been a subject of extensive research, leading to diverse synthetic applications. beilstein-journals.orgacs.orgnih.govresearchgate.net

Table 1: Examples of Reactions of Selenium(IV) Species with Acetylenic Derivatives

| Selenium Reagent | Acetylenic Substrate | Product Type | Reference |

|---|---|---|---|

| Selenium(IV) Oxide (SeO₂) | Terminal Alkenes/Alkynes | Allylic/Propargylic Alcohols | nih.gov |

| Selenium(IV) Oxide (SeO₂) | Semicarbazones of Ketones | 1,2,3-Selenadiazoles | nih.gov |

| Selenium Dibromide (SeBr₂) | Terminal Alkynes | Bis(E-2-bromovinyl) selenides | nih.gov |

| Selenium Powder/CuI | Terminal Alkynes | Alkynyl imidazopyridinyl selenides | beilstein-journals.org |

| Selenium-π-Acid Catalyst | Propargylphosphonates | Ynones | acs.org |

Acid-Base Properties and Lewis Acidity/Basicity of Selenium(IV) Centers

The acid-base properties of selenium(IV) compounds are primarily demonstrated by selenous acid (H₂SeO₃), which is formed when selenium dioxide dissolves in water. Selenous acid is a weak diprotic Brønsted-Lowry acid, dissociating in two steps in aqueous solution. wikipedia.org

H₂SeO₃ ⇌ H⁺ + HSeO₃⁻ (pKa₁ ≈ 2.62)

HSeO₃⁻ ⇌ H⁺ + SeO₃²⁻ (pKa₂ ≈ 8.32)

The selenium center in selenium(IV) compounds can also exhibit Lewis acidity, acting as an electron pair acceptor. This property is harnessed in modern organocatalysis. Cationic selenium species, in particular, have been developed as effective Lewis acid catalysts. sci-hub.sewiley.comacs.org For example, trisubstituted selenonium salts have been shown to catalyze electrophilic halogenation and aldol-type reactions by activating carbonyl compounds. sci-hub.se The Lewis acidity arises from the ability of the positively charged selenium center to interact with and polarize lone-pair-bearing atoms like oxygen or halogens. sci-hub.se

Furthermore, the concept of "chalcogen bonding," a non-covalent interaction analogous to hydrogen or halogen bonding, highlights the Lewis acidic nature of selenium. wiley.com In specifically designed molecules, the selenium(IV) atom possesses a region of positive electrostatic potential (a σ-hole) that can interact with Lewis bases, enabling it to catalyze reactions such as the cleavage of carbon-bromine bonds. wiley.com The strength of this Lewis acidity can be tuned by the electronic properties of the substituents attached to the selenium atom. wiley.com

Table 2: Acidity Data and Lewis Acid Applications of Selenium(IV) Compounds

| Compound/Species | Property | Value/Application | Reference |

|---|---|---|---|

| Selenous Acid (H₂SeO₃) | pKa₁ | 2.62 | |

| Selenous Acid (H₂SeO₃) | pKa₂ | 8.32 | |

| Trisubstituted Selenonium Salts | Lewis Acidity | Catalyze halogenation and aldol-type reactions | sci-hub.se |

| Cationic Selenide (B1212193) Derivatives | Lewis Acidity | Catalyze oxidative alkene functionalizations (Selenium-π-Acid Catalysis) | acs.org |

| 2-Chalcogenated Benzimidazolium Moieties | Chalcogen Bonding (Lewis Acidity) | Catalyze Ritter-type reactions | wiley.com |

Photochemical and Thermochemical Transformations

Photochemical Transformations

Selenium(IV) compounds, particularly selenite (B80905) (SeO₃²⁻) and selenous acid, exhibit distinct photochemical behavior. Upon exposure to UV radiation, selenium(IV) in aqueous solutions can be oxidized to selenium(VI) (selenate). esrf.fr This photo-oxidation process is significantly influenced by the chemical matrix. For instance, the presence of nitrate (B79036) ions and acidic conditions can enhance the rate of oxidation. Conversely, chloride ions can inhibit this transformation. esrf.fr The underlying mechanisms are complex and can involve the generation of highly reactive species such as hydroxyl radicals. nih.gov

Organoselenium compounds can also undergo photochemical reactions, often involving the cleavage of carbon-selenium bonds (photolysis) followed by oxidation of the resulting selenium species. nih.govnih.gov The photochemistry of selenium has been a topic of study, including investigations into photogalvanic effects with elemental selenium. rsc.org

Thermochemical Transformations

The thermal stability of selenium compounds is a critical property influencing their application in synthesis and materials science. researchgate.netvedantu.comgovinfo.govresearcher.life Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to study the decomposition of selenium compounds.

Generally, organoselenium compounds are less thermally stable than their sulfur counterparts. researchgate.net The decomposition temperature is influenced by the molecular structure, such as the nature of the organic groups attached to the selenium atom. researchgate.net For instance, selenium(IV) oxide is a stable solid but is used as an oxidant at high temperatures in reactions like the Riley oxidation. nih.gov

Table 3: Summary of Photochemical and Thermochemical Behavior of Selenium(IV)

| Transformation Type | Selenium Species | Observation | Conditions | Reference |

|---|---|---|---|---|

| Photochemical | Selenite (SeO₃²⁻) | Oxidation to Selenate (B1209512) (SeO₄²⁻) | UV radiation in aqueous solution | esrf.fr |

| Photochemical | 1,2,3-Selenadiazoles | Decomposition to Alkynes | UV light or heat | nih.gov |

| Thermochemical | Organoselenium Compounds | Generally less stable than sulfur analogs | Heat (TG/DSC analysis) | researchgate.net |

| Thermochemical | Selenium Disulfide (SeS₂) | Decomposes | > 100 °C | wikipedia.org |

Theoretical and Computational Chemistry Studies of Selenium 4+ ;disulfate

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule from first principles. For a novel or understudied compound like Selenium(4+);disulfate, Density Functional Theory (DFT) would be a powerful tool.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study its behavior over time.

Computational Thermodynamics and Energetics

Computational thermodynamics is crucial for predicting the feasibility and spontaneity of chemical reactions and for assessing the relative stability of different chemical structures. Methods like Density Functional Theory (DFT) are frequently employed to calculate the thermodynamic properties of selenium-containing molecules.

The calculation of reaction enthalpies (ΔH) and Gibbs free energies (ΔG) allows for the quantitative prediction of a reaction's energetic landscape. For Selenium(IV) compounds, these calculations are vital for understanding their role in various chemical transformations, including redox processes and nucleophilic/electrophilic substitutions.

For instance, computational studies on the nucleophilic substitution reactions at selenium centers, which are fundamental to its biochemical activity, have provided detailed energetic data. The activation (ΔG≠) and reaction (ΔGr) free energies for reactions involving selenol nucleophiles demonstrate their enhanced reactivity compared to their sulfur analogs. nih.gov Theoretical calculations show that using a selenium nucleophile (like MeSeH) instead of a sulfur one (MeSH) can lower the activation energy by approximately 4.5–5 kcal mol−1 and make the reaction more thermodynamically favorable by a similar margin. nih.gov

Table 1: Representative Calculated Free Energies for Selenium(IV) Redox Reactions This table presents illustrative data based on typical values found in computational studies of Selenium(IV) redox chemistry, as specific data for Selenium(4+);disulfate is not available.

Furthermore, thermodynamic data for the formation of selenium minerals and aqueous species have been compiled and evaluated, providing a critical foundation for geochemical modeling. mdpi.comoecd-nea.org DFT calculations have been used to determine the Gibbs free energy of formation for species like calcium selenite (B80905) (CaSeO₃), which is essential for understanding selenium incorporation into minerals. researchgate.net

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact its physical and chemical properties, including solubility and stability. Metastable polymorphs, while often more soluble or reactive, tend to convert to the more thermodynamically stable form over time. nih.gov

While specific studies on the isomers and polymorphs of Selenium(4+);disulfate are scarce, research on elemental selenium highlights the importance of structure on stability and reactivity. Different allotropes of selenium, such as amorphous (a-Se) and trigonal (t-Se), exhibit distinct electrochemical properties. acs.org Computational studies have shown that the crystallinity of selenium is a significant factor in its electrochemical reduction; amorphous selenium is more readily reduced compared to its more stable crystalline counterpart. acs.org This difference is attributed to variations in the local structure and the presence of over- and undercoordinated selenium atoms in the amorphous form, which can act as active sites for redox reactions. acs.org These findings underscore the necessity of computational modeling to predict the relative stabilities of potential polymorphs of complex ionic compounds like Selenium(4+);disulfate and to understand how structural variations influence their chemical behavior.

Modeling of Reaction Pathways and Catalytic Cycles

Computational chemistry is an indispensable tool for mapping out complex reaction mechanisms, identifying transient intermediates, and calculating activation barriers. This is particularly true for selenium chemistry, which is characterized by multiple accessible oxidation states and intricate redox behavior.

Selenium compounds are well-known for their redox activity, participating in numerous biological and chemical processes. nih.govnih.gov Theoretical modeling, particularly using DFT, has been instrumental in unraveling the mechanisms of these reactions. acs.org

A prominent example is the catalytic cycle of the selenoprotein glutathione peroxidase (GPx), which involves the oxidation of a selenocysteine residue from a selenol (R-SeH) to a selenenic acid (R-SeOH) by a hydroperoxide. mdpi.com The cycle is completed by reduction back to the selenol via two equivalents of glutathione. Computational models have helped to detail the energetics of each step, including the formation of key intermediates like selenenyl sulfides. nih.govacs.org

Kinetic and mechanistic studies of the oxidation of aqueous Selenium(IV) by various agents have also been supported by computational modeling. acs.orgresearchgate.net These models must account for the speciation of Se(IV) at different pH values (e.g., H₂SeO₃, HSeO₃⁻, SeO₃²⁻) and can help identify the kinetically active species in a given reaction. For example, in the oxidation of Se(IV) by aqueous bromine, modeling helped to propose a mechanism involving a bromonium ion transfer to form a short-lived SeO₃Br⁻ intermediate. acs.orgresearchgate.net

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. This "frustration" imparts unique reactivity, enabling the activation of small molecules like H₂ and CO₂ without transition metals. sciforum.netresearchgate.net

Theoretical investigations have explored the possibility of creating selenium-based FLPs, where a sterically encumbered organoselenium compound acts as the Lewis base. sciforum.netresearchgate.netresearchgate.net DFT calculations have been used to study the interaction between selenium compounds, such as selenides and selones, and common Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃). sciforum.net

Energy Decomposition Analysis (EDA) is a computational technique used in these studies to parse the interaction energy into distinct components: electrostatic, steric (Pauli repulsion), and orbital (covalent) contributions. researchgate.net These analyses show that by tuning the steric and electronic properties of both the selenium base and the borane acid, stable yet reactive FLPs should be achievable. researchgate.net The theoretical activation of small molecules by these hypothetical selenium-based FLPs has also been modeled, showing that the reactions are thermodynamically favored for promising candidates. sciforum.netresearchgate.net

Table 2: Illustrative Energy Decomposition Analysis (EDA) for a Selenium-Based Lewis Adduct Based on data patterns from theoretical studies on P- and Se-based FLPs. researchgate.net

Surface Interaction Modeling

Understanding the interaction of selenium species with solid surfaces is critical in fields ranging from environmental science, where it governs the transport and fate of selenium in soils and water, to materials science. sas.com Computational modeling provides atomic-level detail on these interactions.

Surface complexation models are widely used to simulate the adsorption of selenium onto mineral surfaces like iron and aluminum oxides. sas.com These models use thermodynamic constants derived from experimental data and computational results to predict selenium partitioning between solid and aqueous phases under various conditions, such as changing pH. sas.comresearchgate.net

DFT calculations can determine the optimal geometries and adsorption energies of selenium species on specific mineral facets. For example, studies on the interaction of Se(IV) (as HSeO₃⁻) with galena (PbS) surfaces have combined electrochemical measurements with computational investigations to identify the structure of the adsorbed species and calculate the Gibbs free energies of adsorption. mdpi.com Such models can distinguish between different binding modes (e.g., monodentate vs. bidentate complexes) and help explain the mechanisms of surface-mediated redox transformations. researchgate.netmdpi.com Additionally, a combination of experimental and computational methods has been used to investigate the differences in atomic structure and vibrational dynamics between bulk and surface atoms of amorphous selenium, revealing a higher concentration of coordination defects on the surface. nih.gov

Table of Mentioned Compounds

Adsorption Mechanisms on Mineral Surfaces

Theoretical models, particularly those based on Density Functional Theory (DFT), have been instrumental in determining the mechanisms of selenite adsorption on various mineral surfaces. These studies focus on identifying the most energetically favorable adsorption geometries and the nature of the chemical bonds formed between the selenite ion and the mineral surface.

One of the most studied systems is the adsorption of selenite on iron oxides, such as goethite (α-FeOOH). Computational models have been used to analyze the geometry of hydrated iron-selenite complexes. These calculations, combined with charge distribution and multi-site surface complexation (MUSIC) models, help in understanding the surface chemistry. researchgate.net Theoretical studies have explored various surface complexes, including inner-sphere and outer-sphere complexes. Inner-sphere complexes involve the direct bonding of the selenite ion to the mineral surface, while outer-sphere complexes are mediated by water molecules. The relative stability of these complexes is influenced by factors such as pH and the presence of competing ions like sulfate (B86663).

The competition between selenite and sulfate for adsorption sites on mineral surfaces is a critical aspect of selenium geochemistry. While selenate (B1209512) (SeO₄²⁻) and sulfate have similar adsorption behaviors, selenite often exhibits a stronger affinity for mineral surfaces. researchgate.net Computational studies can quantify the energetic differences in the adsorption of these two ions, providing insights into their competitive sorption behavior. For instance, DFT calculations can determine the adsorption energies of selenite and sulfate on specific crystallographic faces of a mineral, revealing preferential binding sites.

Table 1: Comparison of Selenite and Sulfate Adsorption Characteristics on Mineral Surfaces

| Parameter | Selenite (SeO₃²⁻) | Sulfate (SO₄²⁻) |

|---|---|---|

| Typical Adsorption Mechanism | Predominantly inner-sphere complexation | Outer-sphere and inner-sphere complexation |

| Adsorption Affinity | Generally higher | Generally lower |

| pH Dependence | Strong | Moderate |

Incorporation into Mineral Structures

The incorporation of selenium(IV) into the crystal lattice of minerals is a significant process for its long-term sequestration. Theoretical and computational studies play a vital role in understanding the feasibility and mechanisms of this incorporation, particularly in sulfate minerals where selenite can substitute for the sulfate ion.

A key example is the incorporation of selenite into gypsum (CaSO₄·2H₂O). Experimental studies have shown that gypsum has a significant capacity for sequestering both selenite and selenate, with a marked preference for selenite. acs.orgnih.gov Theoretical modeling can elucidate the structural and energetic consequences of substituting a sulfate ion with a selenite ion in the gypsum lattice. DFT calculations can be used to model the local structure around the incorporated selenium atom and to calculate the energetic favorability of this substitution. These models can predict changes in the unit cell volume and bond lengths upon selenium incorporation.

For instance, in the case of calcite (CaCO₃), theoretical modeling using VASP (Vienna Ab initio Simulation Package) has been employed to study the substitution of carbonate by selenite. These simulations have shown that the calcite unit cell volume increases linearly with the selenium content in the structure. researchgate.net Similar computational approaches can be applied to sulfate minerals to understand the structural distortions and energetic penalties associated with the incorporation of the differently shaped and sized selenite ion in place of the tetrahedral sulfate ion.

Table 2: Theoretical Parameters for Selenite Substitution in Mineral Lattices

| Mineral | Substituted Ion | Computational Method | Predicted Effect on Unit Cell |

|---|---|---|---|

| Calcite (CaCO₃) | Carbonate (CO₃²⁻) | VASP (DFT) | Linear increase in volume with Se content researchgate.net |

Electrochemistry of Selenium 4+ ;disulfate and Selenium Iv Species

Electrochemical Redox Potentials

The redox potential of a chemical species is a measure of its tendency to acquire electrons and thereby be reduced. For Selenium(IV), this is a critical parameter that dictates its behavior in various chemical and biological systems.

The standard redox potential for the Se(VI)/Se(IV) couple has been determined experimentally using techniques such as cyclic voltammetry. In one such study, the half-wave potentials for the reaction SeO₄²⁻ + 2H⁺ + 2e⁻ ⇌ SeO₃²⁻ + H₂O were measured in alkaline sodium perchlorate (B79767) solutions. By extrapolating the experimental data to standard state conditions using the specific ion interaction theory, a standard redox potential (E⁰) was determined. nih.gov

Cyclic voltammetry on a platinum electrode is a common method for these determinations. The process involves cycling the potential and observing the resulting anodic (oxidation) and cathodic (reduction) peaks. The midpoint potential between the anodic and cathodic peaks can provide an estimate of the formal potential. For the Se(IV)/Se(0) couple, the standard oxidation potential is approximately +0.74 V versus the Normal Hydrogen Electrode (NHE), indicating that elemental selenium can be readily deposited from solutions containing Se(IV) ions at appropriate potentials. osti.gov

An electrochemical investigation using cyclic voltammetry was conducted to determine the standard redox potential of the SeO₄²⁻/SeO₃²⁻ couple. The half-wave potentials were measured in alkaline sodium perchlorate solutions as a function of the molality of the sodium ion. Extrapolation of this data yielded a standard redox potential E⁰(SeO₄²⁻/SeO₃²⁻) of 0.8227 ± 0.0032 V vs. SHE. tandfonline.com

Computational chemistry provides powerful tools to predict the redox potentials of chemical species, offering a valuable comparison to experimental results. Density Functional Theory (DFT) is a commonly employed method for such predictions. These computational approaches can calculate the free energy of a redox process, which is then related to the redox potential. mdpi.com

For instance, computational studies have been performed on selenium-containing organic molecules to determine their redox properties. researchgate.net Quantum-mechanical calculations have also been used to model the Gibbs free energies of adsorption of selenium species on mineral surfaces, like galena (PbS), to understand how the mineral surface affects redox transformations. These models can predict shifts in electrochemical peak potentials. researchgate.net One study on galena surfaces revealed that the calculated shifts in electrochemical peak potentials for various Se redox pairs were on the order of -0.17 eV to +0.15 eV, explaining deviations from ideal Nernstian behavior observed experimentally. researchgate.net

While direct, side-by-side comparisons of experimental and computational redox potentials for simple, aqueous Selenium(IV) are not always the primary focus of studies, the general agreement between the two methodologies validates the theoretical models. For many organic compounds, computational methods have been shown to predict redox potentials with a mean absolute error of less than 0.2 V when solvation effects are included. nih.gov The accuracy of these predictions is highly dependent on the computational model used, including the choice of DFT functional, basis set, and the method for accounting for solvent effects. mdpi.comcanterbury.ac.nz

Voltammetric Studies (Cyclic, Stripping, Differential Pulse Voltammetry)

Voltammetry encompasses a suite of electroanalytical techniques where information about an analyte is obtained by measuring the current as the potential is varied. For Selenium(IV), these methods are crucial for both quantitative determination and mechanistic studies.

The electrochemical behavior of Selenium(IV) involves multiple electron transfer steps. In cyclic voltammetry (CV), the potential is swept in both forward and reverse directions, revealing both reduction and oxidation processes.

Cathodic Processes (Reduction): In acidic solutions, the reduction of Se(IV) (as H₂SeO₃ or HSeO₃⁻) at an electrode surface typically proceeds in a multi-step fashion. The primary reduction is a four-electron process to form elemental selenium (Se⁰): H₂SeO₃ + 4H⁺ + 4e⁻ → Se(s) + 3H₂O

This deposited elemental selenium can be further reduced to selenide (B1212193) (Se²⁻) at more negative potentials in a two-electron process: Se(s) + 2H⁺ + 2e⁻ → H₂Se

Anodic Processes (Oxidation): During the reverse (anodic) scan in CV, the deposited elemental selenium can be oxidized back to Se(IV). This process is often referred to as stripping. The anodic peak current is typically proportional to the amount of selenium accumulated on the electrode surface. researchgate.net In some cyclic voltammetry studies, the appearance of both anodic and cathodic peaks becomes clearer with an increasing number of cycles, which can indicate the removal of a passivating layer from the electrode surface. tandfonline.com The linear relationship often observed between the anodic peak current and the square root of the scan rate suggests a diffusion-controlled process. tandfonline.com

The figure below illustrates a typical cyclic voltammogram showing the redox behavior of a system, where the separation between the anodic and cathodic peak potentials and the ratio of their peak currents provide information about the reversibility and kinetics of the electrode reaction. nih.gov

Influence of Supporting Electrolytes and Electrode Materials

The choice of supporting electrolyte and electrode material significantly impacts the voltammetric response of Selenium(IV).

Supporting Electrolytes: A supporting electrolyte is added to the solution to increase its conductivity and to ensure that the analyte reaches the electrode surface primarily by diffusion rather than migration. rsc.org The composition and pH of the electrolyte can influence the peak potentials and currents. Studies have investigated various electrolytes, including sulfuric acid, perchloric acid, hydrochloric acid, and acetic acid. rsc.org For example, in the differential pulse stripping voltammetry of Se⁴⁺, different supporting electrolytes like 0.1 M acetic acid, 0.1 M HCl, 0.1 M nitric acid, and 0.1 M H₂SO₄ were studied, with H₂SO₄ providing a characteristic peak at 0.27 V for a modified carbon paste electrode. rsc.org The presence of certain anions can also affect the results; for instance, chloride ions can lead to the formation of selenium monochloride, introducing additional oxidation peaks. rsc.org

Electrode Materials: A wide variety of electrode materials have been employed for the electrochemical study of Selenium(IV). These include:

Mercury Electrodes: Historically, the hanging mercury drop electrode (HMDE) was widely used, particularly in cathodic stripping voltammetry.

Noble Metal Electrodes: Gold (Au) and platinum (Pt) electrodes are commonly used due to their relative inertness and wide potential windows. Studies have shown that gold electrodes often provide the best voltammetric behavior for Se(IV) detection. osti.gov

Carbon-Based Electrodes: Glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed graphite (B72142) electrodes (SPGE) are popular choices due to their low cost, wide potential range, and ease of modification. researchgate.net

Modified Electrodes: To enhance sensitivity and selectivity, electrode surfaces are often modified. Modifications can include bismuth films, carbon nanotubes, and various polymers. For example, a carbon paste electrode modified with multiwall carbon nanotubes and poly(1-aminoanthraquinone) has been developed for the determination of Se⁴⁺. rsc.org

The table below summarizes findings from various voltammetric studies on Selenium(IV), highlighting the experimental conditions.

| Technique | Electrode | Supporting Electrolyte | Key Finding/Potential | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Platinum (Pt) | Alkaline Sodium Perchlorate | Determination of Se(VI)/Se(IV) standard redox potential (E⁰ = 0.8227 V) | tandfonline.com |

| Anodic Stripping Voltammetry (ASV) | Screen-Printed Graphite Electrode (SPGE) | 0.1 M HClO₄ | Linear detection range from 10 to 1000 µg/L | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Modified Carbon Paste Electrode (p-AAQ/MWCNTs/CPE) | 0.1 M H₂SO₄ | Characteristic peak at 0.27 V | rsc.org |

| Cyclic Voltammetry (CV) | Galena (PbS) | 0.1 M NaCl, pH 4.6 | Midpoint potential of +30 mV (vs. SHE) for HSeO₃⁻/H₂Se redox pair | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and diffusion. aip.org The method involves applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part.

EIS studies on selenium nanoparticles have been conducted to understand their electrical properties. In one study, the impedance spectra were analyzed to distinguish the contributions of the grain and grain boundary resistance and capacitance. The grain resistance was found to vary from 0.07 MΩ to 0.48 MΩ, while the grain boundary resistance ranged from 0.09 MΩ to 0.82 MΩ. Both resistances showed a temperature dependence that followed the Arrhenius law, with activation energies of 0.28 eV and 0.31 eV for the grain and grain boundary, respectively. researchgate.net

Charge Transfer Kinetics

The kinetics of charge transfer for selenium(IV) species are often hindered by the need for anion structure reorganization before reduction can occur. acs.orgnsf.gov This inherent kinetic barrier is a critical factor influencing the efficiency of electrochemical processes involving Se(IV).

The electrochemical reduction of Se(IV) can proceed through different pathways, and the kinetics are influenced by factors such as the electrode material and the composition of the electrolyte. For instance, in the context of zinc-selenium batteries, an electrocatalytic approach has been shown to improve the kinetics of the selenium redox reaction. The use of a Cu[Co(CN)6] host for the selenium cathode resulted in a significantly low energy barrier of 1.63 kJ mol⁻¹ and a low Tafel slope of 95.23 mV dec⁻¹ for the selenium reduction, indicating favorable and fast kinetics. researchgate.net Conversely, the oxidation of Se(IV) has also been studied, revealing complex kinetics that are highly dependent on the reacting species and the pH of the solution. acs.orgresearchgate.netnih.gov While thermodynamically favorable, the direct electrochemical reduction of Se(IV) is often limited by these kinetic factors. acs.orgnsf.gov

Surface Adsorption Phenomena

Surface adsorption plays a crucial role in the electrochemistry of selenium(IV). The reduction of Se(IV) is often a surface-limited process, where the initial step involves the adsorption of selenite (B80905) ions onto the electrode surface. acs.orgnsf.gov This phenomenon has been observed on various electrode materials.

Studies on different adsorbent materials have provided insights into the surface interactions of Se(IV). The adsorption capacity is heavily influenced by the surface chemistry of the material and the pH of the solution.

Iron Oxy-hydroxides (FeOOHs) : The adsorption capacity of FeOOHs for Se(IV) is strongly linked to a positive surface charge density. researchgate.net Materials synthesized at a lower pH exhibit a higher positive surface charge and, consequently, a greater capacity for Se(IV) adsorption. researchgate.net The interaction involves the formation of inner-sphere complexes at the surface. researchgate.netmdpi.com

Graphene Oxide (GO) : Modified and unmodified graphene oxide materials have been shown to be effective adsorbents for Se(IV). The adsorption efficiency can exceed 80-90% under optimal conditions. mdpi.comnih.govnih.gov The process is pH-dependent, with maximum adsorption typically observed at a low pH of around 2.0. mdpi.comnih.govmedvik.cz The mechanism is attributed to electrostatic interactions between the Se(IV) oxyanions and the adsorbent surface. mdpi.com

Pyrite : The electrochemical adsorption of selenium has also been noted on mineral surfaces like pyrite. digitellinc.com

Other Materials : In the context of electrodeposition, an adsorption mechanism is also proposed where Se(IV) is first reduced to elemental selenium (Se(0)), which then adsorbs onto the surface before further reaction. researchgate.net

The table below summarizes the adsorption performance of different materials for Se(IV).

| Adsorbent Material | Initial Se(IV) Concentration (µg/L) | Adsorbent Dosage (mg/L) | pH | Removal Efficiency (%) | Maximum Adsorption Capacity (mg/g) | Reference(s) |

| FeOOH/2.5 | 1000 | 200 | 7 | >90 | 4.3 (at 10 µg/L residual) | researchgate.net |

| MGOH (Modified Graphene Oxide) | 5000 | - | 2 | >93 | 18.69 | mdpi.comnih.gov |

| ACFe-1 (Activated Carbon with Iron) | 25000 | 10000 | 4 | 85 | - | mdpi.com |

Electrodeposition and Film Formation

The electrochemical deposition of selenium from Se(IV) solutions is a key process for fabricating thin films used in various technologies, including solar cells and batteries. rsc.org

Mechanism of Elemental Selenium and Selenide Film Deposition

The electrodeposition of selenium from a Se(IV) solution, such as one containing selenous acid (H₂SeO₃), is a multi-step process. researchgate.net Voltammetric studies reveal that the reduction can occur via two primary pathways. acs.orgnsf.gov

Four-Electron Pathway : Se(IV) is directly reduced to elemental selenium (Se(0)) on the electrode surface. This is a surface-limited process. acs.orgnsf.gov

SeO₃²⁻ + 6H⁺ + 4e⁻ → Se(0) + 3H₂O

Six-Electron Pathway : Se(IV) is reduced to selenide (Se²⁻). The resulting selenide can then react with other Se(IV) ions in the solution or be oxidized to form elemental selenium. acs.orgnsf.gov

SeO₃²⁻ + 6H⁺ + 6e⁻ → H₂Se + 3H₂O

Further reduction at more negative potentials can lead to the formation of hydrogen selenide (HSe⁻). researchgate.net In some processes, the mechanism involves an initial reduction of Se(IV) to Se(0), followed by a further reduction of the deposited Se(0) to selenide, which can then combine with remaining Se(0) to form complex multi-selenium ions. researchgate.net

Influence of Potential and pH on Film Properties

The properties of the electrodeposited selenium films are highly dependent on the electrochemical parameters, namely the applied potential and the pH of the electrolyte.

Influence of pH : The pH of the deposition bath significantly affects the formation and characteristics of selenium films and nanoparticles. researchgate.net Direct electrochemical reduction of Se(IV) is robust in weakly acidic solutions with a pH between 4 and 7. acs.orgnsf.gov For the synthesis of selenium nanoparticles, the pH can influence their size and shape. researchgate.netresearchgate.net For instance, at pH 9, spherical and well-dispersed selenium nanoparticles (50-90 nm) can be synthesized. researchgate.net Adsorption studies also confirm that pH is a critical parameter, with maximum Se(IV) removal on some surfaces occurring at acidic pH values around 2.0 to 4.0. mdpi.commdpi.com

Influence of Potential : The deposition potential determines the reaction pathway and the morphology of the resulting film. Different peaks in cyclic voltammograms correspond to different stages of selenium deposition, from initial layer formation to bulk deposition. researchgate.net The potential controls which reduction reaction (four-electron or six-electron) dominates.

Influence of Temperature : Temperature also plays a critical role. Below 70°C, the four-electron pathway can lead to the deposition of an insulative, amorphous form of Se(0), which passivates the electrode and stops further reduction. acs.orgnsf.gov However, increasing the solution temperature to 80°C facilitates the deposition of a more conductive, crystalline form of selenium, allowing for continuous reduction and film growth. acs.orgnsf.gov

Electrochemical Characterization of Selenium(IV) in Advanced Materials

Selenium disulfide (SeS₂) is a promising cathode material for high-energy rechargeable batteries, leveraging the high conductivity of selenium and the high capacity of sulfur. nih.gov

Performance as Cathode Materials (e.g., Li-SeS₂, Na-SeS₂ Batteries)

Composites of selenium disulfide with conductive polymers, such as pyrolyzed polyacrylonitrile (B21495) (pPAN), have demonstrated remarkable performance in both lithium and sodium batteries. nih.govresearchgate.net The introduction of selenium into the sulfur-based cathode enhances both electronic conductivity and ionic diffusion. nih.gov

Lithium-Selenium Disulfide (Li-SeS₂) Batteries: A pPAN/SeS₂ composite cathode has shown superior cycling stability and rate capability. nih.gov At a current density of 0.5 A g⁻¹, it delivered an initial discharge capacity of 1451 mAh g⁻¹, which stabilized at approximately 1020 mAh g⁻¹ in subsequent cycles with nearly 100% Coulombic efficiency. nih.gov The material also exhibits excellent high-rate performance, maintaining a capacity of 709 mAh g⁻¹ at a high current density of 5 A g⁻¹. nih.gov

Sodium-Selenium Disulfide (Na-SeS₂) Batteries: A cathode based on SeS₂ covalently bonded to a co-pyrolyzed polyacrylonitrile host (SeSPAN) has been developed for both sodium and lithium batteries. researchgate.net For sodium cells, this material shows a reversible capacity of 632 mAh g⁻¹ at a fast charging rate of 1 A g⁻¹. researchgate.net The Na-SeSPAN cell degraded by 17% after 150 cycles at 0.5 A g⁻¹ and exhibited a low voltage hysteresis, indicating facile charge-discharge kinetics. researchgate.net The sodiation of selenium nanotubes has been observed to follow a three-step reaction mechanism, which is kinetically faster than the one-step lithiation process. acs.org

The electrochemical performance of these SeS₂-based cathodes is summarized in the interactive tables below.

Performance of pPAN/SeS₂ Cathode in Li-SeS₂ Batteries Data sourced from reference nih.gov

| Current Density (A g⁻¹) | Reversible Capacity (mAh g⁻¹) |

|---|---|

| 0.2 | 1117 |

| 0.5 | 1053 |

| 1.0 | 992 |

| 2.0 | 904 |

| 3.0 | 839 |

| 4.0 | 774 |

Performance of SeSPAN Cathode in Na-SeS₂ and Li-SeS₂ Batteries Data sourced from reference researchgate.net

| Battery Type | Current Density (A g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycle Life |

|---|---|---|---|

| Na-SeSPAN | 0.2 | - | - |

| Na-SeSPAN | 0.5 | - | 17% degradation after 150 cycles |

| Na-SeSPAN | 1.0 | 632 | - |

| Na-SeSPAN | 4.0 | 453 | - |

| Li-SeSPAN | 1.0 | 749 | - |

| Li-SeSPAN | 4.0 | 604 | - |

Electrochemical Sensors for Selenium(IV) Detection

The detection and quantification of selenium(IV) are of significant interest due to its dual nature as both an essential micronutrient and a toxic substance at higher concentrations. nih.gov Among the various analytical techniques developed for its measurement, electroanalytical methods offer distinct advantages, including high sensitivity, rapid analysis, simple sample preparation, and the potential for portable, on-site applications. nih.govgeomar.de Selenium in the +4 oxidation state is the most toxic and the primary electroactive form, making it the main target for most voltammetric determination methods. nih.govmdpi.com The electrochemical reduction of other selenium forms to the electroactive Se(IV) state is possible, though it requires careful execution to prevent loss of the analyte. nih.gov

The core principle of electrochemical sensing for selenium(IV) involves its accumulation on a working electrode surface, followed by an electrochemical stripping process, which generates a measurable signal. geomar.dersc.org The sensitivity and selectivity of these sensors are highly dependent on the electrode material, the composition of the supporting electrolyte, and the specific electrochemical technique employed. rsc.orgnih.gov A variety of working electrodes, including those based on mercury, carbon, silver, platinum, and gold, have been utilized for selenium analysis. mdpi.com To enhance performance, these electrodes are often modified with nanomaterials, polymers, or other chemical species that improve the stripping current, increase selectivity, and provide better resolution for the analytical signal. nih.govresearchgate.net

Stripping voltammetry, in its various forms such as anodic stripping voltammetry (ASV) and cathodic stripping voltammetry (CSV), is a particularly powerful technique for trace determination of Se(IV), capable of achieving very low detection limits, sometimes in the picomolar range. nih.gov The choice of supporting electrolyte is also crucial; studies have shown that the voltammetric behavior of Se(IV) can be optimized in specific media, such as perchloric acid for gold electrodes. nih.govnih.gov However, the presence of interfering species like other metals (e.g., copper, lead) or certain biomolecules can affect the electrochemical response. nih.govnih.gov

Research Findings on Electrochemical Sensors for Selenium(IV)

A wide array of electrochemical sensors have been developed for the detection of Selenium(IV). These sensors leverage different electrode materials and modification strategies to achieve high sensitivity and selectivity. The following tables summarize key research findings and performance characteristics of various electrochemical sensors for Se(IV) detection.

Table 1: Performance of Modified Electrodes in Selenium(IV) Detection

| Electrode Type | Modification | Technique | Detection Limit (LOD) | Linear Range | Supporting Electrolyte | Reference |

| Glassy Carbon Electrode (GCE) | Gold Nanoparticles (AuNPs) - Electrodeposited | SWASV | 0.120 µg L⁻¹ | 10–50 µg L⁻¹ | Not Specified | researchgate.net |

| Glassy Carbon Electrode (GCE) | Gold Nanoparticles (AuNPs) - Chemically Synthesized | SWASV | 0.175 µg L⁻¹ | 15–55 µg L⁻¹ | Not Specified | researchgate.net |

| Glassy Carbon Electrode (GCE) | Gold Nanoparticles (AuNPs) | SWASV | 2.8 × 10⁻⁹ mol L⁻¹ | Not Specified | 0.1 mol L⁻¹ H₂SO₄ | nih.gov |

| Glassy Carbon Electrode (GCE) | Graphene & Gold Nanomaterials | SWASV | 9 × 10⁻¹⁰ mol L⁻¹ | 3 × 10⁻⁹–3 × 10⁻⁷ mol L⁻¹ | Not Specified | mdpi.com |

| Glassy Carbon Electrode (GCE) | In-situ Plated Bismuth Film & Amberlite XAD-7 Resin | DPV | 8 × 10⁻¹⁰ mol L⁻¹ | 3 × 10⁻⁹–3 × 10⁻⁶ mol L⁻¹ | 0.1 mol L⁻¹ Acetic Acid | mdpi.com |

| Carbon Paste Electrode (CPE) | Poly(1-aminoanthraquinone)/Multiwall Carbon Nanotubes | DPV | 0.289 µg L⁻¹ | 1–50 µg L⁻¹ | 0.1 M H₂SO₄ | rsc.org |

| Hanging Mercury Drop Electrode (HMDE) | Unmodified | CSV | 1 × 10⁻⁹ mol L⁻¹ (for 180s accumulation) | 1 × 10⁻⁹–4 × 10⁻⁸ mol L⁻¹ | 0.1 mol L⁻¹ HClO₄ | mdpi.com |

| Hanging Mercury Drop Electrode (HMDE) | Cu(II) ions in solution | SWCSV | 8 × 10⁻¹² mol L⁻¹ (for 5 min accumulation) | 1 × 10⁻¹¹–1 × 10⁻⁶ mol L⁻¹ | 0.1 mol L⁻¹ Nitric Acid | mdpi.com |

| Thick-Film Mercury Electrode (TFME) on GCE | Thiocyanate ions in solution | DPCSV | 9.5 × 10⁻¹⁰ mol L⁻¹ | Not Specified | 0.1 mol L⁻¹ HClO₄ with 0.02 mol L⁻¹ SCN⁻ | mdpi.com |

| Solid Bismuth Microelectrode | Unmodified | DPCSV | 7 × 10⁻¹⁰ mol L⁻¹ (for 50s accumulation) | Not Specified | 0.1 mol L⁻¹ Acetate Buffer (pH 4.0) | nih.gov |

| Gold Disc Electrode (millimeter-sized) | Unmodified | SWASV | Not Specified | 5–15 µM | Perchloric Acid | nih.gov |

| Gold Microband Electrode Array | Unmodified | SWASV | 25 nM (for 60s preconcentration) | 0.1–10 µM | Perchloric Acid | nih.gov |

| Hybrid Material Electrode | Nitrogen and Phosphorus Enriched Inorganic–Organic Hybrid | DPV | 2.18 ppb | 5–50 ppb | 0.1 M HNO₃ | nih.gov |

DPV: Differential Pulse Voltammetry, SWASV: Square-Wave Anodic Stripping Voltammetry, CSV: Cathodic Stripping Voltammetry, SWCSV: Square-Wave Cathodic Stripping Voltammetry, DPCSV: Differential Pulse Cathodic Stripping Voltammetry.

The data illustrates the versatility of electrochemical methods. For instance, the use of a hanging mercury drop electrode (HMDE) in the presence of copper(II) ions and employing square-wave cathodic stripping voltammetry (SWCSV) achieved an exceptionally low detection limit of 8 × 10⁻¹² mol L⁻¹. mdpi.com This method relies on the formation of copper selenide, which is then stripped from the electrode. mdpi.com

Modifications of glassy carbon electrodes (GCE) have also proven highly effective. The incorporation of gold nanoparticles (AuNPs) enhances the stripping current and improves the resolution between arsenic and selenium peaks, achieving a detection limit of 2.8 × 10⁻⁹ mol L⁻¹ for Se(IV). nih.gov Another approach using a GCE modified with an in-situ plated bismuth film, in conjunction with a resin to remove organic interferents, yielded a detection limit of 8 × 10⁻¹⁰ mol L⁻¹. mdpi.com

Gold electrodes, both macro and micro, have been frequently used for Se(IV) determination via anodic stripping voltammetry. researchgate.net Studies comparing a millimeter-sized gold disc electrode to a microband electrode array found that the microelectrode array offered a significantly lower detection limit (25 nM) and a wider linear range. nih.gov This highlights the potential of microelectrodes for developing mercury-free analytical methods for trace selenium detection. nih.gov

More recent innovations include the development of metal-free sensors to address environmental concerns associated with metal-based electrodes. nih.gov A sensor fabricated using a nitrogen and phosphorus-enriched inorganic-organic hybrid material demonstrated a low detection limit of 2.18 ppb, which is well below the maximum level for selenium in drinking water recommended by the World Health Organization (WHO). nih.govnih.gov This performance is attributed to the presence of heteroatoms (nitrogen and phosphorus) in the polymer framework which facilitates the detection of Se(IV) ions. nih.gov

The electrochemical behavior of selenium is complex and can involve different reduction pathways. Direct electrochemical reduction can proceed via a four-electron pathway to produce elemental selenium (Se(0)) or a six-electron pathway to form Se(-II). nsf.govacs.org The specific pathway and the physical form (amorphous or crystalline) of the deposited selenium can influence the efficiency and sustainability of the electrochemical process. nsf.govacs.org

Environmental Chemistry and Geochemical Transformations of Selenium 4+ ;disulfate

Biogeochemical Cycling of Selenium (excluding biological effects on humans/animals)

The biogeochemical cycling of selenium is a complex process involving transformations between its various oxidation states, primarily driven by microbial and chemical reactions. oup.comwikipedia.org This cycle dictates the mobility, bioavailability, and potential toxicity of selenium in the environment. nih.gov

Speciation and Mobility in Aquatic and Terrestrial Systems

The speciation of selenium, or the distribution of selenium among its different chemical forms, is a critical factor controlling its mobility in the environment. usgs.govbrooksapplied.com Selenium primarily exists in four oxidation states: selenate (B1209512) (Se(VI)), selenite (B80905) (Se(IV)), elemental selenium (Se(0)), and selenide (B1212193) (Se(-II)). nih.govag.gov The distribution of these species is largely dependent on the redox conditions and pH of the surrounding environment. usgs.gov

In aquatic systems, selenium is most often found as the soluble oxyanions selenate (SeO₄²⁻) and selenite (SeO₃²⁻). eurofinsus.com Selenate is generally more mobile and less strongly adsorbed to mineral surfaces than selenite. usgs.govresearchgate.net In terrestrial systems, the mobility of selenium is influenced by soil composition and properties. Alkaline and well-oxidized soils tend to have higher concentrations of the more mobile selenate, while acidic soils favor the less mobile selenite, which is more readily adsorbed to soil particles. researchgate.net Organic selenium compounds, such as selenomethionine (B1662878) and selenocysteine, are also significant components in both aquatic and terrestrial environments. nih.gov

Table 1: Mobility of Selenium Species in Environmental Systems

| Selenium Species | Oxidation State | Common Forms | Mobility in Aquatic Systems | Mobility in Terrestrial Systems |

| Selenate | +6 | SeO₄²⁻ | High | High in alkaline soils |

| Selenite | +4 | SeO₃²⁻, HSeO₃⁻ | Moderate | Low to moderate, strongly adsorbed in acidic soils |

| Elemental Selenium | 0 | Se⁰ | Low | Low |

| Selenide | -2 | H₂Se, metal selenides | Low (as metal selenides) | Low |

| Organic Selenium | Various | Selenomethionine, etc. | Variable | Variable |

Interconversion between Selenium Oxidation States (+4, +6, 0, -2)

The interconversion between selenium's oxidation states is a key feature of its biogeochemical cycle. ag.gov These transformations are mediated by both biotic (microbial) and abiotic processes. oup.comusgs.gov

Microbial activity plays a central role in selenium transformations. nih.govnih.gov Many microorganisms can reduce the more oxidized and soluble forms of selenium, selenate (Se(VI)) and selenite (Se(IV)), to the less soluble and less bioavailable elemental selenium (Se(0)). nih.gov This process of dissimilatory reduction is a major pathway for the removal of selenium from solution in contaminated environments. nih.gov Some microbes can further reduce elemental selenium to selenide (Se(-II)), which can then be incorporated into amino acids or form insoluble metal selenides. nih.gov Conversely, some bacteria are capable of oxidizing reduced selenium species back to selenite and selenate, completing the cycle. wikipedia.org

Abiotic Transformation Pathways

While microbial processes are dominant, abiotic transformations also contribute significantly to the cycling of selenium in the environment. princeton.eduresearchgate.net

Redox Reactions with Inorganic and Organic Contaminants

Abiotic redox reactions can lead to changes in selenium speciation. For instance, selenite (Se(IV)) can be reduced to elemental selenium (Se(0)) by ferrous iron (Fe(II)) associated with iron oxide minerals, a process that can occur in suboxic soils and sediments. researchgate.netnih.govosti.gov This reaction represents an important abiotic pathway for selenium immobilization. princeton.edu The presence of certain organic compounds can also facilitate the reduction of selenite. nih.gov

Photochemical Degradation and Transformation

Sunlight can drive photochemical reactions that transform selenium species. Studies have shown that ultraviolet (UV) irradiation can influence the oxidation state of selenium. For example, the photochemical oxidation of Se(IV) to Se(VI) has been observed in the presence of nitrate (B79036). iaea.org The photochemical oxidation of hydrogen selenide has also been documented. rsc.org The degradation of organic selenium compounds can also be initiated by photochemical processes. iaea.org

Sorption and Precipitation Mechanisms in Geochemical Systems

Sorption and precipitation are key processes that control the concentration of dissolved selenium in natural waters and the mobility of selenium in soils and sediments. mdpi.com

Selenite (Se(IV)) is known to adsorb strongly to various mineral surfaces, particularly iron and aluminum oxides and clay minerals. mdpi.commdpi.com This adsorption is pH-dependent, with greater sorption occurring under acidic to neutral conditions. mdpi.comresearchgate.net The formation of inner-sphere complexes with mineral surfaces contributes to the strong retention of selenite in many geochemical systems. mdpi.com

Precipitation reactions can also remove selenium from solution. Under reducing conditions, selenide (Se(-II)) can react with various metals to form highly insoluble metal selenide minerals. usgs.gov In some environments, elemental selenium can precipitate out of solution, further reducing its mobility. nih.gov

Table 2: Factors Influencing Selenium(IV) Sorption and Precipitation

| Factor | Influence on Selenite (Se(IV)) Sorption/Precipitation |

| pH | Sorption is generally higher at lower pH values. mdpi.com |

| Redox Potential (Eh) | Reducing conditions favor the reduction of Se(IV) to less soluble Se(0) and Se(-II), which can then precipitate. usgs.gov |

| Mineralogy | Iron and aluminum oxides, and clay minerals are effective sorbents for selenite. mdpi.commdpi.com |

| Presence of Competing Ions | Anions such as phosphate (B84403) can compete with selenite for sorption sites, potentially increasing its mobility. researchgate.net |

Adsorption onto Mineral Surfaces (e.g., Metal Oxides, Clays)

Adsorption is a critical process controlling the mobility of selenite in the environment. Selenite exhibits a strong affinity for various mineral surfaces, particularly iron and aluminum oxides.

Research Findings:

Adsorption on Iron Oxides: Studies have shown that iron oxides like hematite (B75146) and goethite are highly effective at adsorbing selenite. nih.gov For instance, hematite-coated magnetic nanoparticles have demonstrated a high adsorption capacity for Se(IV), reaching up to 25.0 mg/g. nih.gov This process is rapid, with the ability to reduce Se(IV) concentrations from 100 µg/L to below 10 µg/L within 10 minutes. nih.gov The adsorption mechanism involves the formation of inner-sphere complexes, making the process less susceptible to competition from ions like chloride, nitrate, and sulfate (B86663). nih.gov However, ions such as phosphate, silicate, and carbonate can compete for adsorption sites. nih.gov

Influence of pH: Selenite adsorption is highly dependent on pH. Adsorption is generally high in acidic to neutral conditions and decreases as pH increases. nih.govmdpi.com For many tropical soils, selenite adsorption decreases significantly with increasing pH from 2.5 to 10. nih.gov